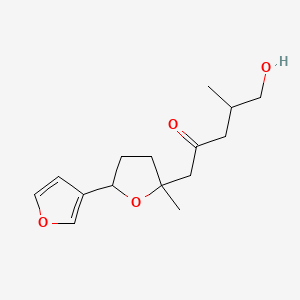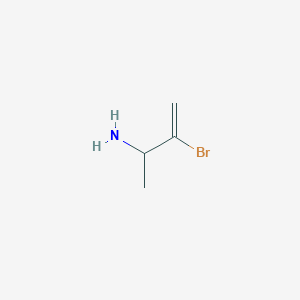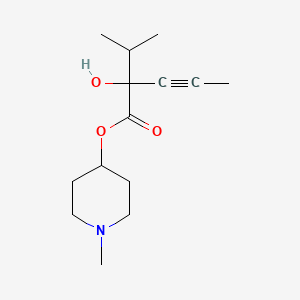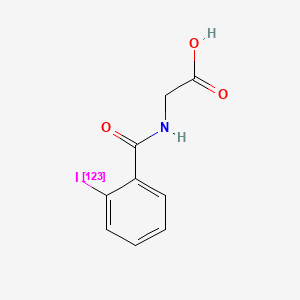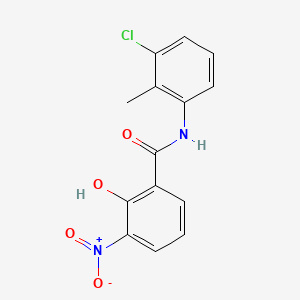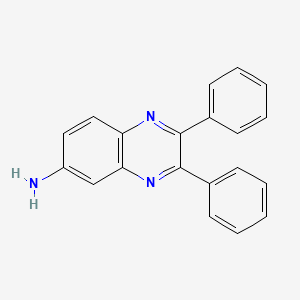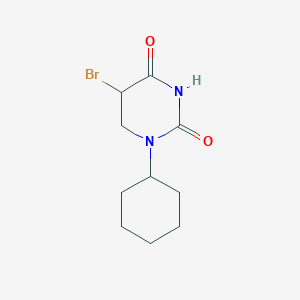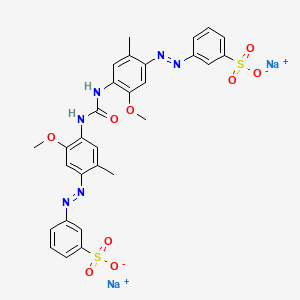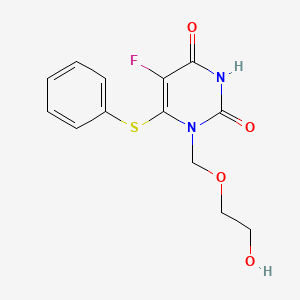
5-Fluoro-1-(2-hydroxyethoxy)methyl)-6-(phenylthio)uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-1-(2-hydroxyethoxy)methyl)-6-(phenylthio)uracil is a synthetic compound belonging to the class of uracil derivatives It is structurally characterized by the presence of a fluorine atom at the 5th position, a hydroxyethoxy group at the 1st position, and a phenylthio group at the 6th position of the uracil ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-(2-hydroxyethoxy)methyl)-6-(phenylthio)uracil typically involves multiple steps:
Introduction of the Hydroxyethoxy Group: The starting material, uracil, is reacted with ethylene oxide in the presence of a base to introduce the hydroxyethoxy group at the 1st position.
Fluorination: The 5th position of the uracil ring is fluorinated using a fluorinating agent such as Selectfluor.
Phenylthio Substitution: The 6th position is substituted with a phenylthio group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate with thiophenol in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-1-(2-hydroxyethoxy)methyl)-6-(phenylthio)uracil undergoes several types of chemical reactions:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the fluorine or phenylthio positions using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: De-fluorinated or de-phenylthiolated products.
Substitution: Nucleophile-substituted derivatives.
Applications De Recherche Scientifique
5-Fluoro-1-(2-hydroxyethoxy)methyl)-6-(phenylthio)uracil has several scientific research applications:
Medicinal Chemistry: It is studied for its antiviral properties, particularly against HIV. The compound acts as a non-nucleoside reverse transcriptase inhibitor.
Biological Research: Used as a tool compound to study the mechanisms of viral replication and inhibition.
Chemical Biology: Employed in the design and synthesis of novel uracil derivatives with potential therapeutic applications.
Industrial Applications: Utilized in the synthesis of other complex molecules and as a precursor in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of 5-Fluoro-1-(2-hydroxyethoxy)methyl)-6-(phenylthio)uracil involves inhibition of the reverse transcriptase enzyme in viruses. The compound binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA, thereby inhibiting viral replication. This action is particularly effective against HIV-1.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT): A closely related compound with similar antiviral properties.
5-Ethyl-6-phenylthiouracil: Another uracil derivative with potent anti-HIV activity.
5-Fluorouracil: A well-known anticancer agent with a fluorine atom at the 5th position but lacking the hydroxyethoxy and phenylthio groups.
Uniqueness
5-Fluoro-1-(2-hydroxyethoxy)methyl)-6-(phenylthio)uracil is unique due to its specific combination of substituents, which confer distinct antiviral properties. The presence of the hydroxyethoxy group enhances its solubility, while the phenylthio group contributes to its binding affinity to the reverse transcriptase enzyme.
Propriétés
Numéro CAS |
123027-53-2 |
|---|---|
Formule moléculaire |
C13H13FN2O4S |
Poids moléculaire |
312.32 g/mol |
Nom IUPAC |
5-fluoro-1-(2-hydroxyethoxymethyl)-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13FN2O4S/c14-10-11(18)15-13(19)16(8-20-7-6-17)12(10)21-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H,15,18,19) |
Clé InChI |
IXNRQBMIKWCSLN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=C(C(=O)NC(=O)N2COCCO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


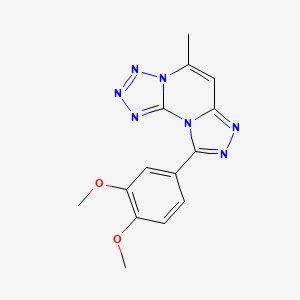
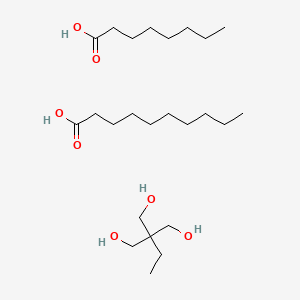
![10-[2-(4-Oxatetracyclo[6.2.1.02,7.03,5]undecan-10-yloxy)ethoxy]-4-oxatetracyclo[6.2.1.02,7.03,5]undecane](/img/structure/B12808545.png)

